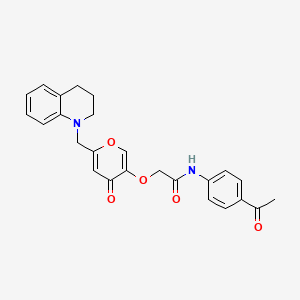

N-(4-acetylphenyl)-2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O5/c1-17(28)18-8-10-20(11-9-18)26-25(30)16-32-24-15-31-21(13-23(24)29)14-27-12-4-6-19-5-2-3-7-22(19)27/h2-3,5,7-11,13,15H,4,6,12,14,16H2,1H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUAAFAFVQODPMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetylphenyl)-2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a complex organic compound that combines elements from various pharmacologically active classes. Its structural components suggest potential biological activities, particularly in the realms of anti-inflammatory, anti-cancer, and antimicrobial effects. This article reviews the biological activity of this compound based on recent studies and findings.

Structural Overview

The compound's structure can be broken down into key functional groups:

- Acetylphenyl Group : Known for its role in enhancing lipophilicity and biological activity.

- Dihydroquinoline Moiety : Associated with various biological activities, including anti-cancer properties.

- Pyran Derivative : Exhibits diverse pharmacological effects, including antioxidant and anti-inflammatory activities.

1. Anticancer Activity

Recent studies have indicated that derivatives of quinoline and pyran compounds exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

- Case Study : A study published in Molecular Medicine highlighted that similar compounds demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating strong cytotoxic effects. For instance, a derivative showed an IC50 of 12 μM against breast cancer cells .

2. Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent, likely due to its ability to inhibit pro-inflammatory cytokines.

- Research Findings : In vitro studies demonstrated that related pyran derivatives could significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages. This suggests a promising pathway for treating inflammatory diseases .

3. Antimicrobial Properties

The antimicrobial efficacy of similar compounds has been documented, with several studies reporting activity against both Gram-positive and Gram-negative bacteria.

- Example : In a recent investigation, a related compound exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus, showcasing its potential as a therapeutic agent .

The biological activities of this compound can be attributed to several mechanisms:

- Calcium Channel Modulation : Similar compounds have been identified as blockers of voltage-gated calcium channels, which plays a critical role in muscle contraction and neurotransmitter release .

- Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties are linked to the ability to scavenge ROS, thereby reducing oxidative stress in cells .

Data Summary Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

A comparative analysis of key structural elements is summarized in Table 1 :

Key Observations :

- Core Heterocycles: The target compound’s coumarin core differs from quinoline () and thienopyrimidinone (), which may alter π-π stacking interactions and target selectivity.

- Substituents : Electron-withdrawing groups (e.g., acetyl in the target, nitro in ) vs. electron-donating groups (methoxy in ) influence electronic properties and solubility.

- Linkers : The oxyacetamide bridge in the target compound contrasts with sulfanyl () or hydrazide () linkers, impacting conformational flexibility and metabolic stability.

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight is expected to exceed 500 Da (similar to compounds), influencing permeability and bioavailability.

- Solubility : The acetylphenyl group may reduce solubility compared to polar substituents (e.g., methoxy in ), necessitating formulation optimization for therapeutic use.

Q & A

Q. What are the recommended synthetic routes for preparing N-(4-acetylphenyl)-2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide?

Methodological Answer: The synthesis of structurally related acetamide derivatives typically involves coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and amines. For example, in analogous compounds, acetyl chloride reacts with intermediates in dichloromethane (DCM) under basic conditions (e.g., Na₂CO₃) to form acetamide bonds . A stepwise approach includes:

Activation of the carboxylic acid : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar coupling agents in DCM with triethylamine (TEA) as a base.

Amide bond formation : React with the amine-containing fragment (e.g., 3,4-dihydroquinoline derivatives) at 273 K for 3–24 hours.

Purification : Employ silica gel chromatography (e.g., CH₂Cl₂/MeOH gradients) and recrystallization (e.g., ethyl acetate) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm proton environments and carbon backbone. For example, acetyl groups typically show signals at δ ~2.1 ppm in ¹H NMR .

- X-ray Crystallography : Resolve dihedral angles between aromatic rings and hydrogen-bonding networks. In similar compounds, N–H···O interactions form infinite chains (e.g., R₂²(10) motifs), critical for stability .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight via ESI/APCI(+) modes (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

Q. How can researchers assess the preliminary bioactivity of this compound?

Methodological Answer:

- In vitro assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric assays. For example, analogs with pyran or quinoline moieties show affinity for hydrophobic binding pockets .

- Cytotoxicity testing : Use MTT assays on cell lines (e.g., HeLa, HEK293) at concentrations of 1–100 µM.

- Structural analogs : Compare with compounds like N-(4-chlorophenyl)acetamide derivatives, which exhibit antimicrobial or anticancer activity .

Q. What are the solubility and formulation considerations for this compound?

Methodological Answer:

- Solubility screening : Test in DMSO (primary stock), followed by dilution in PBS or cell culture media. Acetamide derivatives often require co-solvents (e.g., 0.1% Tween-80) for in vivo studies.

- Stability : Store lyophilized powder at -20°C, protected from light. Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- First aid :

- Inhalation : Move to fresh air; administer artificial respiration if needed.

- Skin contact : Wash with soap/water for 15 minutes.

- Eye exposure : Rinse with water for 15 minutes.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

- Dihedral angle modulation : Adjust substituents on the pyran or quinoline rings to alter planarity. For example, dihedral angles >65° between aromatic rings reduce steric hindrance and improve target binding .

- Hydrogen-bonding optimization : Introduce electron-withdrawing groups (e.g., -F, -Cl) to strengthen N–H···O interactions, as seen in N-(4-fluorophenyl)acetamide derivatives .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., kinases). Prioritize pyran-4-one and quinoline moieties as key pharmacophores.

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How can contradictions in spectroscopic vs. crystallographic data be resolved?

Methodological Answer:

- Case study : If NMR suggests a planar conformation but X-ray shows a twisted geometry, perform variable-temperature NMR to detect dynamic equilibria.

- DFT calculations : Compare computed (B3LYP/6-311G**) and experimental bond lengths/angles to identify discrepancies .

Q. What strategies improve synthetic yield and purity?

Methodological Answer:

- Catalyst optimization : Replace EDC with HATU/Oxyma for higher coupling efficiency.

- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) instead of TLC.

- Scale-up : Maintain stoichiometric ratios (1:1.2 acid/amine) and inert atmosphere (N₂) to prevent side reactions .

Q. How does the compound’s stability under physiological conditions impact its pharmacokinetics?

Methodological Answer:

- Metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS for degradation products (e.g., acetyl hydrolysis).

- Plasma protein binding : Use ultrafiltration to measure free vs. bound fractions.

- Half-life (t₁/₂) : Calculate from in vivo plasma concentration-time curves using non-compartmental analysis (Phoenix WinNonlin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.